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Compound of Interest

3-Hydroxy-3,6-dimethylpiperazine-
2,5-dione

Cat. No.: B161514

Compound Name:

An In-depth Technical Guide on the Core Properties of Substituted Piperazine-2,5-diones with a
Focus on 3,6-dimethylpiperazine-2,5-dione

Introduction

This technical guide provides a comprehensive overview of the basic properties of substituted
piperazine-2,5-diones, with a particular focus on 3,6-dimethylpiperazine-2,5-dione. The
piperazine-2,5-dione core, also known as a diketopiperazine (DKP), is a prevalent structural
motif found in a wide range of natural products and synthetically derived molecules of
significant biological importance.[1] These compounds are cyclic dipeptides, typically formed
from the condensation of two amino acids.[1]

The query for "3-Hydroxy-3,6-dimethylpiperazine-2,5-dione" presents some ambiguity in its
chemical nomenclature. A literal interpretation would suggest a hydroxyl group and a methyl
group attached to the same carbon atom (C-3), which would form a hydrate or gem-diol like
structure that is typically unstable. It is more probable that the interest lies in a hydroxylated
derivative of 3,6-dimethylpiperazine-2,5-dione, such as where one of the methyl groups is
hydroxylated, or an N-hydroxylated analog. Given the available literature, this guide will center
on the well-characterized and closely related compound, 3,6-dimethylpiperazine-2,5-dione, as
a representative of this class of molecules. This compound serves as a foundational structure
for understanding the physicochemical properties, synthesis, and biological activities of more
complex derivatives.
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The versatile structure of the piperazine-2,5-dione scaffold allows for a variety of substitutions,

leading to a wide range of pharmacological activities.[2] These include, but are not limited to,

anti-inflammatory, antidepressant, analgesic, antimicrobial, and antifungal properties.[2][3][4]

This guide is intended for researchers, scientists, and professionals in drug development who

are interested in the fundamental aspects of this important class of heterocyclic compounds.

Physicochemical Properties of 3,6-
dimethylpiperazine-2,5-dione

The basic physicochemical properties of 3,6-dimethylpiperazine-2,5-dione are summarized in

the table below. These properties are crucial for understanding its behavior in biological and

chemical systems.

Property Value Source
IUPAC Name 3j6—dimethylpiperazine—2,5— PubChem[3]
dione
Alanine anhydride, Cyclo(Ala-
Synonyms Ala), 3,6-Dimethyl-2,5- PubChem[5]
piperazinedione
CAS Number 5625-46-7 NIST[6]
Molecular Formula CeH10N202 PubChem[5]
Molecular Weight 142.16 g/mol ChemBK[7]
Melting Point 283-285 °C ChemBK][7]
Boiling Point 259.72 °C (estimate) ChemBK[7]
Density 1.081 g/cm3 ChemBK[7]
Solubility Soluble in 1 M HCI (25 mg/mL)  ChemBK][7]
LogP (Octanol/Water) ~0.5 Benchchem|8]
Polar Surface Area ~52.6 A2 Benchchem][8]
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Experimental Protocols: Synthesis and
Characterization

The synthesis of substituted piperazine-2,5-diones can be achieved through several methods.
The most common approaches involve the cyclization of dipeptides or the modification of a pre-
existing piperazine-2,5-dione core.[1][9]

General Synthesis of Substituted Piperazine-2,5-diones
Method 1: Cyclization of Dipeptides
This is a widely used method that involves the intramolecular cyclization of a linear dipeptide.
o Materials: Linear dipeptide, solvent (e.g., ethylene glycol, water), heat source.
» Protocol:

o The linear dipeptide is dissolved in a high-boiling point solvent such as ethylene glycol.

o The solution is heated to a high temperature (e.g., 170 °C) to promote intramolecular
condensation and cyclization.[10]

o The reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-
Performance Liquid Chromatography (HPLC).

o Upon completion, the reaction mixture is cooled, and the product is isolated, often by
precipitation or crystallization.

o Purification is typically achieved by recrystallization or column chromatography.
Method 2: Building from the Piperazine-2,5-dione Core

This method involves the functionalization of the basic piperazine-2,5-dione scaffold. For
instance, the condensation of aldehydes with the core structure.[1][9]

o Materials: Piperazine-2,5-dione, an appropriate aldehyde (e.g., methoxylated
benzaldehydes), a base (e.g., potassium carbonate), and a solvent (e.g., acetic anhydride).
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e Protocol:

o

Piperazine-2,5-dione is acetylated to increase the acidity of the methylene protons.[1]
o The acetylated compound is then reacted with an aldehyde in the presence of a base.

o The reaction mixture is heated to drive the condensation reaction, leading to the formation
of (Z,2)-(benzylidene)piperazine-2,5-diones.[9]

o The resulting product can be further modified, for example, through hydrogenation to
produce saturated substituted piperazine-2,5-diones.[1][9]

o The products are isolated and purified using standard techniques.

Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic
and analytical techniques:

* NMR Spectroscopy: *H and 3C NMR are used to elucidate the structure of the molecule and
to determine the stereochemistry (cis or trans isomers) of the substituents.[1][9][11]

e Mass Spectrometry (MS): ESI-MS is commonly used to confirm the molecular weight of the
synthesized compounds.[3]

o X-ray Crystallography: This technique provides definitive information about the three-
dimensional structure and stereochemistry of the molecule in the solid state.[1][9][11]

Visualizations
Synthetic Workflow for Substituted Piperazine-2,5-
diones
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Method 2: Core Modification
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Caption: General synthetic routes to substituted piperazine-2,5-diones.

Biological Activities of Piperazine-2,5-dione
Derivatives

Derivatives of piperazine-2,5-dione exhibit a broad spectrum of biological activities, making
them attractive scaffolds for drug discovery.[2] The nature and stereochemistry of the
substituents on the piperazine-2,5-dione ring play a crucial role in determining their
pharmacological effects.
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. . . Example L
Biological Activity L Key Findings Reference
Derivative(s)
) Showed significant
. Indole-bearing o
Anti-inflammatory anti-inflammatory [3]

piperazine-2,5-diones

effects in vivo.

Indole-bearing

Demonstrated clear

Analgesic ] ] ] analgesic activity at a [3]
piperazine-2,5-diones
dose of 10 mg/kg.
Exhibited
] antidepressant effects
] Indole-bearing
Antidepressant ] ] ) comparable to [3]
piperazine-2,5-diones o
fluoxetine in forced
swim tests.
Active against various
o ) Substituted piperazine  bacterial strains
Antimicrobial o ) ) [4]
derivatives including S. aureus
and E. coli.
Showed activity
] Substituted piperazine  against fungal species
Antifungal o ) ) [4]
derivatives like C. albicans and A.
niger.
Investigated for
potential effects on
Cartilage Various substituted cartilage regeneration, [12]
Regeneration piperazine-2,5-diones  though the tested
compounds showed
insignificant activity.
Some derivatives
Soluble 2,5- showed strong
Antifouling diketopiperazine inhibitory activities [13]
derivatives against marine fouling
organisms.
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Logical Relationship of Structure and Activity
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Caption: Influence of substituents on the biological activity of piperazine-2,5-diones.

Conclusion

The piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, offering a
versatile platform for the development of novel therapeutic agents. While the specific
compound "3-Hydroxy-3,6-dimethylpiperazine-2,5-dione" is not extensively documented, the
study of its close analog, 3,6-dimethylpiperazine-2,5-dione, and other derivatives provides
valuable insights into the chemical and biological properties of this class of compounds. The
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synthetic accessibility and the wide range of biological activities associated with substituted
piperazine-2,5-diones underscore their potential for future drug discovery and development
efforts. Further research into the structure-activity relationships and mechanisms of action of
these compounds will continue to be a significant area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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